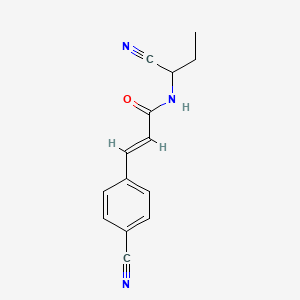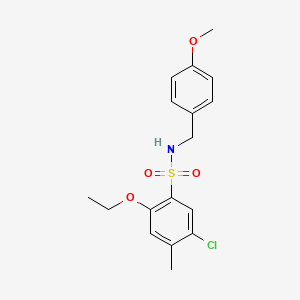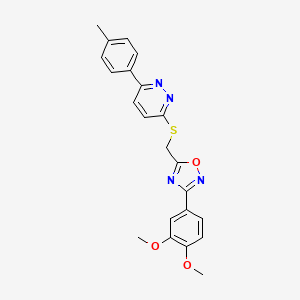![molecular formula C17H19N5OS B2667873 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 1286727-94-3](/img/structure/B2667873.png)
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components including a pyrazole ring, a piperazine ring, and a benzothiazole ring. These components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound’s structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrazole and piperazine rings, as well as the sulfur atom in the benzothiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and sulfur atoms could impact its polarity and solubility .Applications De Recherche Scientifique
Antibacterial and Antimycobacterial Activities
The derivatives of this compound have demonstrated promising antibacterial and antimycobacterial properties. Researchers have explored their potential in combating bacterial infections, including drug-resistant strains .
Anti-Inflammatory Effects
Studies suggest that this compound and its derivatives possess anti-inflammatory activity. They may modulate inflammatory pathways, making them relevant for conditions involving inflammation .
Antitumor and Anticancer Potential
Researchers have investigated the compound’s impact on cancer cells. Some derivatives exhibit antitumor effects, making them candidates for cancer therapy. Notably, certain derivatives act as HSP90 inhibitors, potentially aiding in pancreatic cancer treatment .
Antidiabetic Properties
The compound’s derivatives have been evaluated for their antidiabetic effects. These molecules may influence glucose metabolism and insulin sensitivity .
Antioxidant Activity
Certain derivatives show antioxidant properties, which could be valuable in protecting cells from oxidative stress and related diseases .
Antiviral Applications
While more research is needed, some derivatives exhibit antiviral activity. These findings open avenues for investigating their potential against viral infections .
Antiprotozoal and Antileishmanial Effects
Pyrazole-bearing compounds, including this one, have been studied for their antileishmanial and antimalarial activities. Computational simulations support their efficacy against Leishmania parasites .
Other Biological Activities
The compound’s derivatives have been explored for their effects on various biological processes, including antipyretic, antihelmintic, and ulcerogenic activities .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c23-17(16-19-14-4-1-2-5-15(14)24-16)21-11-8-20(9-12-21)10-13-22-7-3-6-18-22/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGVGPGONTROW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2667791.png)
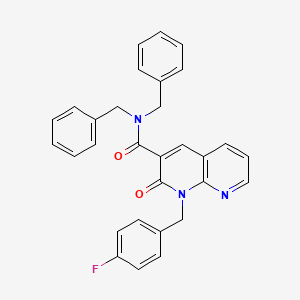
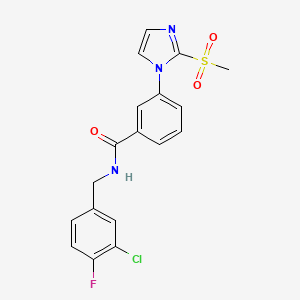

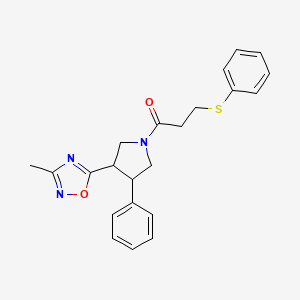
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-thiophen-3-ylacetamide](/img/structure/B2667804.png)
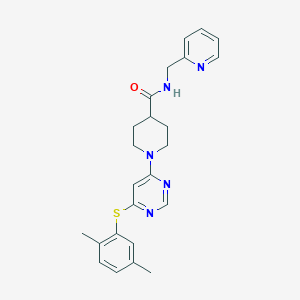
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2667807.png)
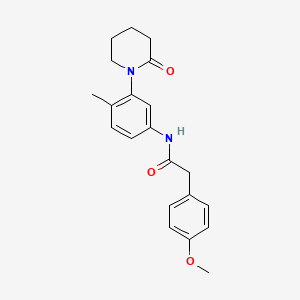
![N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea](/img/structure/B2667809.png)
